1,5-Dibromo-2,4-bis(trifluoromethyl)benzene
Overview
Description
1,5-Dibromo-2,4-bis(trifluoromethyl)benzene: is an aromatic compound characterized by the presence of two bromine atoms and two trifluoromethyl groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,5-Dibromo-2,4-bis(trifluoromethyl)benzene can be synthesized through a multi-step process involving the bromination of 2,4-bis(trifluoromethyl)benzene. The reaction typically involves the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is carried out under controlled conditions to ensure selective bromination at the desired positions on the benzene ring .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified through techniques such as recrystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 1,5-Dibromo-2,4-bis(trifluoromethyl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include organolithium or Grignard reagents.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atoms are replaced by aryl or alkyl groups using palladium catalysts and boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Organolithium or Grignard reagents, typically in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate in solvents like toluene or ethanol.
Major Products:
Substitution Reactions: Products with various substituents replacing the bromine atoms.
Coupling Reactions: Biaryl or alkyl-aryl compounds depending on the nature of the coupling partners.
Scientific Research Applications
1,5-Dibromo-2,4-bis(trifluoromethyl)benzene has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.
Materials Science: Employed in the development of advanced materials, including polymers and liquid crystals.
Medicinal Chemistry: Investigated for its potential use in the synthesis of pharmaceutical intermediates and active compounds.
Mechanism of Action
The mechanism of action of 1,5-dibromo-2,4-bis(trifluoromethyl)benzene in chemical reactions involves the activation of the bromine atoms, making them susceptible to nucleophilic attack. The trifluoromethyl groups enhance the electron-withdrawing effect, stabilizing the transition state and facilitating the reaction. The molecular targets and pathways involved depend on the specific reaction and the nature of the substituents introduced .
Comparison with Similar Compounds
- 1,4-Dibromo-2,5-bis(trifluoromethyl)benzene
- 1-Bromo-2,4-bis(trifluoromethyl)benzene
- 1,4-Bis(trifluoromethyl)-2,5-dibromobenzene
Uniqueness: 1,5-Dibromo-2,4-bis(trifluoromethyl)benzene is unique due to the specific positioning of the bromine and trifluoromethyl groups, which influences its reactivity and the types of reactions it can undergo. The presence of two trifluoromethyl groups also imparts distinct electronic properties, making it valuable in various applications .
Properties
IUPAC Name |
1,5-dibromo-2,4-bis(trifluoromethyl)benzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2Br2F6/c9-5-2-6(10)4(8(14,15)16)1-3(5)7(11,12)13/h1-2H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASXVMTVEQRNSS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1C(F)(F)F)Br)Br)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2Br2F6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.90 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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